Isoleptospermone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5009-05-2 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.34 |
IUPAC Name |
2,2,4,4-tetramethyl-6-(2-methylbutanoyl)cyclohexane-1,3,5-trione |
InChI |
InChI=1S/C15H22O4/c1-7-8(2)10(16)9-11(17)14(3,4)13(19)15(5,6)12(9)18/h8-9H,7H2,1-6H3 |
InChI Key |
ZDZMTTISWJCOAE-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isoleptospermone; |
Origin of Product |
United States |
Biosynthetic Pathways of Isoleptospermone
Proposed General Biosynthetic Routes for β-Triketones
The biosynthesis of isoleptospermone, a member of the β-triketone family, is understood to follow a route characteristic of polyketide natural products. While the complete in-planta pathway is yet to be fully elucidated, a hypothetical route has been proposed based on the structure of the final compounds and well-established biochemical principles. Current time information in Chatham County, US.
Involvement of Polyketide Pathways
β-Triketones are classified as polyketides, a diverse group of secondary metabolites synthesized through the repeated condensation of small carboxylic acid units. tandfonline.comcrchoneybeeproducts.comucanr.edursc.org The biosynthesis closely resembles that of fatty acids but with a crucial difference: the β-keto groups formed during chain extension are generally not completely reduced. ucanr.edu This lack of full reduction leads to a poly-β-keto chain that can undergo intramolecular cyclization reactions to form a wide array of aromatic and polycyclic structures. The core of this compound is a C-methylated and acylated phloroglucinol (B13840) ring, a hallmark of the polyketide pathway.
Precursor Identification
The assembly of the this compound backbone involves a "starter" unit and several "extender" units, which are activated as coenzyme A (CoA) thioesters.
Starter Unit: The biosynthesis is initiated with a branched-chain acyl-CoA. For the closely related leptospermone (B1674756), this has been proposed to be isovaleryl-CoA. ucanr.edu The specific starter unit for this compound is believed to be 2-methylbutyryl-CoA, derived from the amino acid isoleucine.
Extender Units: The polyketide chain is elongated by the sequential addition of three extender units, which are consistently identified as malonyl-CoA. ucanr.eduucanr.edu
Intermediate: The condensation of the starter unit with three malonyl-CoA molecules leads to a linear tetraketide intermediate. This intermediate then undergoes an intramolecular Claisen-type cyclization to form a substituted phloroglucinol ring, which is a central intermediate in the pathway. ucanr.edursc.org
| Biosynthetic Precursor | Role in this compound Synthesis |
| 2-Methylbutyryl-CoA | Starter unit, derived from isoleucine, forming the acyl side chain. |
| Malonyl-CoA | Extender units (3 molecules) that build the core polyketide chain. |
| Phloroglucinol derivative | Key cyclic intermediate formed after condensation and cyclization. |
Enzymatic Steps and Gene Cluster Identification
The biosynthesis of this compound is a multi-step process catalyzed by a series of specialized enzymes. The recent sequencing of the Leptospermum scoparium (mānuka) genome has provided significant insights into the genetic basis of this pathway. tandfonline.com
Putative Enzymes Involved in Cyclization and Acylation
The key enzymatic activities proposed to be involved in this compound formation are polyketide synthases and methyltransferases.
Polyketide Synthase (PKS): A Type III PKS is believed to catalyze the initial condensation of the starter and extender units and the subsequent cyclization of the linear polyketide chain to form the phloroglucinol core. tandfonline.comucanr.edu These enzymes are homologous to chalcone (B49325) synthase, a key enzyme in flavonoid biosynthesis. tandfonline.com The genome of L. scoparium has been found to contain multiple PKS genes, which are phylogenetically related to those found in Eucalyptus, another member of the Myrtaceae family known for producing similar compounds. tandfonline.com Efforts to characterize these enzymes are ongoing, with valerophenone (B195941) synthase (VPS) from hops (Humulus lupulus), which also produces a β-triketone moiety, serving as a functional model. ucanr.edu
C-Methyltransferase (CMT): Following the formation of the phloroglucinol ring, a C-methyltransferase is hypothesized to be responsible for the addition of methyl groups to the ring structure. researchgate.net These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl donor. The presence of multiple methyl groups on the this compound core suggests the action of one or more specific CMTs.
Transcriptomic and Proteomic Investigations of Biosynthesis
While the sequencing of the L. scoparium genome has identified candidate genes for β-triketone biosynthesis, detailed transcriptomic and proteomic studies specifically correlating gene expression with this compound production are still emerging. tandfonline.com
The existence of distinct chemotypes of L. scoparium, some producing high levels of triketones and others very little, provides an ideal system for such investigations. nih.govresearchgate.netresearchgate.net Comparative transcriptomics would involve analyzing the RNA transcripts of high- versus low-triketone chemotypes to identify which of the candidate PKS and CMT genes are upregulated in the high-producing plants. Similarly, proteomics could identify the corresponding enzymes that are more abundant in these chemotypes.
Although a specific study on this compound is not yet published, a transcriptomic analysis of L. scoparium in response to a fungal pathogen has demonstrated the feasibility and power of this approach for studying gene expression in this species. apsnet.org This foundational genomic and transcriptomic work paves the way for future studies to precisely map the enzymatic steps and regulatory networks controlling this compound biosynthesis.
Comparative Biosynthesis with Related β-Triketones
This compound is part of a family of structurally related β-triketones found in plants of the Myrtaceae family, particularly in the genus Leptospermum. Other prominent members include leptospermone, flavesone, and grandiflorone, which often co-occur with this compound. crchoneybeeproducts.comucanr.edu
The structural diversity within this family of compounds is thought to arise primarily from the selection of different starter units by the initial PKS enzyme. The core biosynthetic machinery then follows a similar path of chain elongation, cyclization, and methylation.
| β-Triketone | Putative Starter Unit (Acyl-CoA) | Resulting Acyl Side Chain |
| This compound | 2-Methylbutyryl-CoA | 2-Methylbutanoyl |
| Leptospermone | Isovaleryl-CoA | 3-Methylbutanoyl |
| Flavesone | Isobutyryl-CoA | 2-Methylpropanoyl |
| Grandiflorone | 2-Methylpentanoyl-CoA | 2-Methylpentanoyl |
This comparative framework suggests that the evolution of distinct PKS enzymes with varied substrate specificity for starter units is a key driver of chemical diversity in Leptospermum. The availability of whole-genome data for L. scoparium and other Myrtaceae species like Eucalyptus grandis and Rhodomyrtus tomentosa allows for comparative genomic studies to trace the evolution of these biosynthetic pathways and identify the specific genes responsible for the production of each unique β-triketone. tandfonline.comnih.gov
Chemical Synthesis and Derivatization of Isoleptospermone
Total Chemical Synthesis Methodologies
The complete synthesis of isoleptospermone in the laboratory, independent of natural sources, allows for structural variation and confirmation. Key to these methodologies is the construction of the core chemical framework.
The central structural feature of this compound is a cyclohexane-1,3,5-trione (B11759072) core. benchchem.com The synthesis of this core is a critical aspect of the total synthesis of this compound and related β-triketones. A common strategy for constructing this polysubstituted cyclohexane (B81311) ring system starts with phloroglucinol (B13840) (1,3,5-trihydroxybenzene) or its derivatives.
One established method for the synthesis of the related isomer, leptospermone (B1674756), which can be adapted for this compound, involves the acylation of phloroglucinol. wikipedia.org This is typically achieved through a Friedel-Crafts acylation or a Houben-Hoesch reaction. For instance, the synthesis of leptospermone utilizes a reaction between phloroglucinol and 3-methylbutanenitrile (isovaleronitrile) with a zinc chloride catalyst. wikipedia.org This forms a phloroacyl imine intermediate. To synthesize this compound, the isomeric 2-methylbutanenitrile would be used.
Following the acylation step, the subsequent crucial step is the exhaustive methylation of the ring. This is often accomplished by treating the acylated phloroglucinol intermediate with an alkylating agent, such as iodomethane, in the presence of a base like sodium ethoxide. The final step typically involves an acidic workup to yield the desired β-triketone structure. wikipedia.org
Table 1: Key Reactions in Cyclohexane Core Formation
| Step | Reaction Type | Reagents & Conditions | Purpose |
| 1 | Acylation | Phloroglucinol, Nitrile (e.g., 2-methylbutanenitrile), Lewis Acid (e.g., ZnCl₂) | Attaches the acyl side chain to the aromatic ring. |
| 2 | Alkylation | Methylating agent (e.g., Iodomethane), Base (e.g., Sodium Ethoxide) | Adds the methyl groups to the cyclohexane ring. |
| 3 | Hydrolysis | Aqueous Acid (e.g., HCl) | Converts the imine intermediate to the final triketone. |
This compound possesses a chiral center in its 2-methylbutanoyl side chain. Consequently, its synthesis can yield a racemic mixture of enantiomers. Stereoselective and enantioselective synthesis methods are employed to preferentially form one enantiomer over the other, which is crucial as different enantiomers can exhibit distinct biological activities. wikipedia.org
The asymmetric synthesis of cyclic β-triketones and related structures often involves the use of chiral catalysts or auxiliaries. wikipedia.org For the asymmetric cyclization of prochiral triketones, which are precursors to bicyclic enediones, optically active α-amino acids of the (S)-series, such as (S)-(-)-proline, have been shown to catalyze the formation of products with a specific absolute configuration. dntb.gov.uaresearchgate.net Conversely, (R)-series amino acids tend to favor the formation of the opposite enantiomer. dntb.gov.ua
These organocatalytic approaches work by forming a chiral intermediate, such as an enamine or iminium ion, which then undergoes a stereocontrolled cyclization. The chiral catalyst directs the approach of the reacting moieties, leading to the preferential formation of one diastereomeric transition state over the other, resulting in an enantiomeric excess of the final product. wikipedia.orgresearchgate.net Chiral phosphoric acids have also emerged as powerful catalysts for a variety of enantioselective transformations, including those that could be applied to the synthesis of chiral β-triketones. chemrxiv.orgnih.gov
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is a key strategy in medicinal chemistry and agrochemical research to explore structure-activity relationships (SAR), enhance biological activity, and improve physicochemical properties.
Structural modifications of this compound can be targeted at either the cyclohexanetrione core or the acyl side chain. Common strategies include the synthesis of acylated or alkylated analogues, which can enhance properties like lipid solubility. benchchem.com
One documented approach for creating derivatives involves the reaction of β-triketones, such as those found in manuka oil, with chitosan (B1678972) to form solid salts. google.com This modification can alter the delivery and release characteristics of the parent compound.
More complex modifications can also be undertaken. For example, in the synthesis of rhodomyrtone (B1254138) analogues from the related β-triketone leptospermone, a multi-step process was employed. This involved first protecting a reactive site on the aromatic ring with a chlorine atom, followed by formylation (introduction of a -CHO group), and then reaction with a Grignard reagent to introduce new carbon-carbon bonds. nih.gov Such strategies allow for the creation of a diverse library of derivatives for biological screening.
Table 2: Examples of Structural Modification Strategies
| Modification Target | Strategy | Example Reagents | Potential Outcome |
| Acyl Side Chain | Variation of the acyl group | Different acyl chlorides/nitriles in the initial synthesis | Altered lipophilicity and target binding. |
| Cyclohexanetrione Core | Alkylation/Acylation | Alkyl halides, Acyl anhydrides | Modified solubility and membrane interaction. |
| Cyclohexanetrione Core | Formation of salts/chelates | Chitosan, Calcium Oxide | Creation of solid derivatives with altered physical properties. google.com |
| Cyclohexanetrione Core | Introduction of new functional groups | Formylation reagents, Grignard reagents | Generation of complex analogues with novel structures. nih.gov |
To understand the mode of action, metabolic fate, and environmental distribution of a compound, it is often necessary to synthesize a radiolabeled version. mdpi.comnih.govnih.govbiorxiv.orgbiorxiv.org Carbon-14 (¹⁴C) is a commonly used isotope for this purpose due to its long half-life and the fact that its incorporation does not alter the chemical properties of the molecule. almacgroup.comwuxiapptec.comquotientsciences.com
While specific literature on the synthesis of radiolabeled this compound is not abundant, the methodologies are well-established for related compounds. For instance, radiolabeled leptospermone has been synthesized to study its mechanism of action in plants. The general strategy involves incorporating a ¹⁴C atom at a metabolically stable position within the molecule. wuxiapptec.com This is often achieved late in the synthetic sequence to maximize the incorporation of the expensive radiolabel. almacgroup.com
For this compound, this could involve using a ¹⁴C-labeled precursor for the acyl side chain, such as [¹⁴C]-2-methylbutanenitrile, or a ¹⁴C-labeled phloroglucinol core. The primary source of ¹⁴C is often barium [¹⁴C]-carbonate, which can be converted into a variety of labeled synthetic building blocks, including [¹⁴C]-potassium cyanide, which can then be used to synthesize the required nitrile. selcia.comnih.gov The resulting radiolabeled this compound can then be used in tracer studies to track its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Semi-Synthesis from Natural Precursors
Semi-synthesis utilizes a naturally occurring compound as a starting material for chemical modifications. wikipedia.org This approach can be more efficient and cost-effective than total synthesis, especially for complex molecules that are readily available from natural sources.
This compound is a natural constituent of the essential oil of several Myrtaceae species, most notably manuka (Leptospermum scoparium). google.comresearchgate.net Manuka oil can be a rich source of β-triketones, and different chemotypes exist, some with high concentrations of this compound and its isomers. researchgate.net
The semi-synthetic approach begins with the extraction of the essential oil, typically through steam distillation. benchchem.com The crude oil can then be fractionated, for example by column chromatography or extraction with an aqueous base followed by acidification, to isolate a mixture of β-triketones or pure this compound. benchchem.comgoogle.comagrithority.com This naturally sourced this compound can then serve as the starting material for the synthesis of various derivatives, following the structural modification strategies outlined in section 4.2.1. This approach leverages nature's ability to construct the complex core structure, allowing chemists to focus on targeted modifications to fine-tune the molecule's properties.
Advanced Structural Elucidation and Characterization in Research
Comprehensive Spectroscopic Analyses for Definitive Assignment
Spectroscopic analysis is the cornerstone of structural elucidation for natural products like isoleptospermone. By combining various techniques, researchers can build a complete picture of the molecule's architecture.
While one-dimensional (1D) NMR provides initial data on the chemical environments of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure of this compound. creative-biostructure.commestrelabcn.com These experiments correlate signals within and between the ¹H and ¹³C spectra, revealing the bonding framework. sdsu.edumagritek.com
Key 2D NMR experiments used in the characterization of this compound include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com It is crucial for tracing out the spin systems within the isobutyryl side chain and the cyclohexane-1,3,5-trione (B11759072) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. creative-biostructure.comcolumbia.edu This provides definitive C-H bond information. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.eduwisc.edu It is particularly powerful for connecting different fragments of the molecule, such as linking the isobutyryl side chain to the cyclohexane (B81311) ring and identifying quaternary carbons which are not visible in HSQC spectra. columbia.edugithub.io
The following table summarizes hypothetical, yet representative, 2D NMR data that would be used to confirm the structure of this compound.
| Proton (¹H) Signal | Correlated Carbon(s) in HSQC (¹³C) | Key Correlated Carbon(s) in HMBC (¹³C) |
| H-8 (methine) | C-8 | C-7 (carbonyl), C-9 (methyl), C-10 (methyl) |
| H₂-11 (methylene) | C-11 | C-8 (methine), C-12 (methyl) |
| H₃-9/H₃-10 (methyls) | C-9/C-10 | C-8 (methine), C-10/C-9 (other methyl) |
| H₃-12 (methyl) | C-12 | C-11 (methylene) |
| H₃-13/H₃-14/H₃-15/H₃-16 (gem-dimethyls) | C-13/C-14/C-15/C-16 | C-2, C-3, C-4 (ring carbons), other gem-dimethyls |
| Enolic OH | No correlation | C-1, C-5, C-6 (ring carbons) |
Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid form. wikipedia.orgemory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. emory.edupreprints.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to reduce spectral line broadening and enhance signal, respectively, providing high-resolution data on solid samples. preprints.orgbruker.com While ssNMR could offer insights into the crystal packing and conformational state of this compound in its solid form, specific research applying this technique to pure this compound is not widely documented in the surveyed literature.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. uni-rostock.debioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₅H₂₂O₄), the calculated exact mass is 266.1518 g/mol , a value that HRMS can readily confirm. nih.gov This capability distinguishes it from other compounds that might have the same nominal mass. bioanalysis-zone.com
When subjected to ionization, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion of this compound can undergo dissociation into smaller, charged fragments. wikipedia.orgacdlabs.com The pattern of these fragments is predictable and serves as a molecular fingerprint, aiding in structural confirmation. libretexts.orgmiamioh.edu
Key fragmentation pathways for β-triketones like this compound often involve cleavages at the bonds adjacent to the carbonyl groups. The most significant fragmentations would be the loss of the isobutyryl side chain and subsequent cleavages within the ring structure.
The table below details the major ions expected in the mass spectrum of this compound.
| m/z Value (Nominal) | Proposed Fragment | Formula of Lost Neutral Fragment | Description |
| 266 | [C₁₅H₂₂O₄]⁺ | - | Molecular Ion (M⁺) |
| 251 | [C₁₄H₁₉O₄]⁺ | CH₃ | Loss of a methyl radical |
| 196 | [C₁₀H₁₂O₄]⁺ | C₅H₁₀ | Loss of the isobutyryl side chain via cleavage |
| 43 | [C₃H₇]⁺ | C₁₂H₁₅O₄ | Fragment corresponding to the isopropyl group |
This data is representative of typical fragmentation patterns for this class of compound.
Chiroptical Spectroscopy for Stereochemical Determination
This compound possesses a chiral center at the C-8 carbon within the 2-methylbutanoyl side chain. Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are essential for determining the absolute configuration (R or S) of this center. chadsprep.com
Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. unimelb.edu.au This differential absorption, plotted against wavelength, produces a CD spectrum with positive or negative peaks (Cotton effects) that are characteristic of the molecule's specific three-dimensional structure. nii.ac.jp
To determine the absolute configuration of naturally occurring this compound, researchers would:
Isolate the enantiomerically pure or enriched compound from its natural source. univ-amu.fr
Measure its experimental CD spectrum.
Compare the experimental spectrum to the theoretically calculated CD spectra for both the (R)-isoleptospermone and (S)-isoleptospermone standards. cmu.edu
A match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration. cmu.eduscm.com This combined experimental and computational approach has become a powerful tool in the stereochemical elucidation of complex natural products. researchgate.net
X-ray Crystallography of this compound and its Complexes (if available)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.orgnih.gov The technique involves diffracting a beam of X-rays off a single crystal of the compound. libretexts.org The resulting diffraction pattern is mathematically processed to generate a 3D electron density map, from which the precise coordinates of each atom can be determined. nih.gov
An X-ray crystal structure of this compound would provide unambiguous proof of its constitution, conformation, and, for a single enantiomer crystal, its absolute stereochemistry. It would reveal precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) within the crystal lattice.
While X-ray crystallography is a powerful tool, obtaining a single crystal of sufficient size and quality suitable for diffraction can be a significant challenge. youtube.combiorxiv.org Currently, a published single-crystal X-ray structure specifically for isolated this compound is not readily found in publicly accessible crystallographic databases. However, structures of related natural products or synthetic complexes containing similar β-triketone moieties have been successfully determined, demonstrating the feasibility of the technique for this class of compounds. acs.org
Biological Activities and Mechanistic Investigations of Isoleptospermone Non Human/non Clinical Focus
Herbicidal Activity and Phytotoxicity Mechanisms
Isoleptospermone, a naturally occurring β-triketone, has garnered scientific interest for its herbicidal properties. Its mode of action and effects on plants are multifaceted, primarily revolving around the inhibition of a key plant enzyme, which triggers a cascade of phytotoxic events.
Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD) in Plants
The primary mechanism of this compound's herbicidal activity is the inhibition of the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD). researchgate.netnih.gov HPPD is a critical enzyme in the metabolic pathway of the amino acid tyrosine in plants. scbt.comwikipedia.orgcapes.gov.br Specifically, it catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. scbt.comwikipedia.org This reaction is a vital step in the biosynthesis of essential molecules like plastoquinones and tocopherols. scbt.comcapes.gov.br
By inhibiting HPPD, this compound effectively blocks this conversion, leading to a disruption in the production of these crucial compounds. scbt.com The inhibition of HPPD by natural β-triketones like this compound is a competitive and reversible process. capes.gov.br This mode of action is shared with a class of synthetic herbicides also derived from natural β-triketones. researchgate.netwikipedia.org The discovery that leptospermone (B1674756), a compound closely related to this compound, acted as an HPPD inhibitor was a significant finding, as it established the molecular target for this class of natural herbicides. researchgate.net
Molecular Interactions with the HPPD Enzyme Active Site
The inhibitory action of this compound on the HPPD enzyme is a result of specific molecular interactions within the enzyme's active site. HPPD is a non-heme, iron-dependent oxygenase, meaning it contains an Fe(II) ion at its catalytic center, which is crucial for its function. wikipedia.orgconicet.gov.ar
β-triketones, including this compound, are believed to bind to this Fe(II) ion, a characteristic feature of many HPPD inhibitors. scbt.com This interaction is a key part of the inhibitory mechanism, as it prevents the enzyme from carrying out its normal catalytic function. scbt.com The active site of the HPPD enzyme is composed of residues located near the C-terminus of the enzyme. wikipedia.org While the complete structure is not fully mapped, it is known to consist of the iron ion surrounded by amino acids. wikipedia.org
Computational analyses and molecular docking studies have provided insights into how these molecules orient themselves within the active site. For β-triketones in general, their structure allows them to form interactions with key active site residues, ensuring a strong binding affinity. researchgate.net A lipophilic domain near the Fe(II) ion favors the binding of ligands with lipophilic components, which influences the potency of different β-triketone compounds. capes.gov.br
Impact on Carotenoid Biosynthesis and Photosynthesis in Plants
The inhibition of HPPD by this compound has a direct and detrimental impact on carotenoid biosynthesis in plants. researchgate.netresearchgate.net Plastoquinone (B1678516), a product of the pathway that HPPD is involved in, is an essential cofactor for the synthesis of carotenoids. wikipedia.org Carotenoids are pigments that play a vital role in photosynthesis and photoprotection. frontiersin.orgmdpi.com They protect chlorophyll (B73375) from photodestruction by sunlight. wikipedia.org
When HPPD is inhibited, the subsequent lack of plastoquinone disrupts the carotenoid biosynthesis pathway. wikipedia.org This leads to a deficiency of carotenoids in the plant. Without the protective carotenoids, chlorophyll is rapidly degraded by light, resulting in the characteristic "bleaching" symptoms observed in affected plants. researchgate.netwikipedia.org This bleaching, or achlorophyllous phenotype, is followed by necrosis of the meristematic tissues and ultimately leads to the death of susceptible plants. researchgate.net The loss of chlorophyll and carotenoids severely impairs the plant's ability to perform photosynthesis, contributing significantly to the herbicidal effect. wikipedia.orgresearchgate.net
In Planta Uptake, Translocation, and Metabolic Fate in Weeds
For a herbicide to be effective, it must be taken up by the plant, move to its site of action, and persist long enough to exert its toxic effects. Herbicides can be absorbed through the roots from the soil or through the leaves and stems. wisc.edu Once absorbed, they are transported within the plant's vascular systems, the xylem and phloem. wisc.edu
Studies on the closely related leptospermone have shed light on these processes for β-triketones. Radiolabeled leptospermone was used to investigate its uptake, translocation, and metabolism within plants. nih.gov It was found that β-triketone-rich essential oils have both pre-emergence and post-emergence herbicidal activity, indicating uptake from both soil and foliage. nih.gov
The metabolic fate of a herbicide within a plant is crucial to its efficacy. Plants possess detoxification mechanisms to metabolize foreign compounds (xenobiotics). scielo.br This process typically involves three phases: modification, conjugation, and compartmentalization. scielo.br In Phase I, the herbicide molecule is chemically modified, often by oxidation or hydrolysis, to make it more water-soluble and less phytotoxic. scielo.br In Phase II, the modified molecule is conjugated with sugars or amino acids, further increasing its solubility and reducing its toxicity. scielo.br The differential ability of crops and weeds to metabolize a herbicide is often the basis for its selectivity. scielo.br Recent research on a novel HPPD inhibitor, iptriazopyrid, showed that it was rapidly metabolized by rice plants, rendering it safe for the crop, while it was not metabolized by the weed barnyard grass, leading to a strong herbicidal effect. nissanchem.co.jp This highlights the importance of metabolic pathways in determining herbicide selectivity and effectiveness.
Allelopathic Effects and Plant-Plant Chemical Interactions
This compound is considered an allelochemical, a compound produced by one plant that influences the growth of another. dntb.gov.ua Allelopathy is a form of chemical interference between plants, which can be a significant factor in plant community structure. plos.orgnih.gov Allelochemicals can be released into the environment through various means, including root exudation, leaching from leaves, and decomposition of plant litter. plos.orgnih.gov
The discovery of the herbicidal properties of leptospermone, the parent compound for a class of synthetic herbicides, originated from the observation that few plants grew under Callistemon citrinus shrubs. wikipedia.org This is a classic example of an allelopathic effect. Allelochemicals can have a range of effects on neighboring plants, including inhibiting germination, stunting growth, and affecting physiological processes like respiration and photosynthesis. plos.orgfrontiersin.org
The study of allelopathy has provided valuable leads for the development of new herbicides with novel modes of action. frontiersin.org Natural compounds like this compound offer a template for creating more environmentally friendly weed management tools. frontiersin.orgresearchgate.net Plant-plant interactions are complex, and the release of allelochemicals can be influenced by factors such as the presence and density of neighboring plants. nih.gov
Insecticidal and Pesticidal Activity
While the primary focus of research on this compound has been its herbicidal activity, some studies have indicated potential for broader pesticidal effects, including insecticidal activity. The family of compounds to which this compound belongs, the β-triketones, have shown activity against various pests. For instance, flavesone, another β-triketone, is the active component of an insecticide used against several pest species. researchgate.net
Essential oils derived from plants in the Myrtaceae family, which are rich in β-triketones like this compound and leptospermone, have exhibited insecticidal properties. dntb.gov.ua The complex mixtures of compounds in these essential oils can have a range of effects on insects. Some plant-derived compounds act as nerve and muscle poisons, leading to a cessation of feeding and eventual death. mdpi.com Others can interfere with insect development and reproduction. mdpi.com While specific data on the insecticidal mechanism of pure this compound is limited, the activity of related compounds and the essential oils they are found in suggest a potential for such effects. googleapis.comgoogleapis.com
Data Tables
Table 1: Herbicidal Activity of this compound and Related Compounds
| Compound/Fraction | Target Enzyme | Mechanism of Action | Resulting Plant Phenotype | Reference(s) |
| This compound | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Competitive, reversible inhibition | Bleaching, growth reduction, necrosis, death | researchgate.netnih.govcapes.gov.br |
| Leptospermone | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Competitive, reversible inhibition | Bleaching, growth reduction, necrosis, death | researchgate.netnih.govcapes.gov.brresearchgate.net |
| Grandiflorone | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Competitive, reversible inhibition | Bleaching, growth reduction, necrosis, death | researchgate.netcapes.gov.br |
| Manuka Oil (β-triketone rich) | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Competitive, reversible inhibition | Bleaching, growth reduction, necrosis, death | capes.gov.br |
| Sulcotrione (B48614) (Synthetic HPPD inhibitor) | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Inhibition | Bleaching, growth reduction, necrosis, death | researchgate.netcapes.gov.br |
Table 2: Allelopathic Properties of this compound
| Property | Description | Reference(s) |
| Classification | Allelochemical | dntb.gov.ua |
| Source Examples | Leptospermum scoparium (Manuka) | wikipedia.org |
| Mode of Release | Root exudation, leaf leachates, decomposition | plos.orgnih.gov |
| Observed Effects | Inhibition of plant growth under source plants | wikipedia.org |
| Ecological Significance | Influences plant community structure and provides a template for natural herbicide development. | plos.orgfrontiersin.org |
Efficacy against Insect Pests (e.g., Drosophila suzukii, mosquito larvae)
This compound, a natural compound found in the essential oil of plants such as Mānuka (Leptospermum scoparium), has demonstrated notable insecticidal properties against various insect pests. Research has highlighted its potential as a biocontrol agent, particularly against the spotted-wing drosophila, Drosophila suzukii, and mosquito larvae.
Studies on Drosophila suzukii, an invasive pest that causes significant damage to soft-skinned fruit crops, have shown that essential oils containing this compound can be effective. mdpi.comdntb.gov.ua For instance, the essential oil of Leptospermum scoparium, which includes this compound as a constituent, has been identified as toxic to this pest. plos.orgnih.gov The larvicidal activity of these essential oils is a key area of investigation, with some studies showing significant mortality rates in D. suzukii larvae upon exposure. mdpi.com
In the context of mosquito control, fractions of L. scoparium essential oil rich in this compound and its isomer leptospermone have shown considerable toxicity to mosquito larvae. plos.orgnih.gov One study found that a specific fraction of this essential oil, containing 19.73% this compound, was highly effective. nih.gov The larvicidal effects of such natural compounds are being explored as promising alternatives to synthetic insecticides. nih.gov
Table 1: Efficacy of this compound-Containing Essential Oils Against Insect Pests
| Pest Species | Source of this compound | Observed Effect | Reference |
|---|---|---|---|
| Drosophila suzukii (Spotted-wing drosophila) | Leptospermum scoparium essential oil | Toxic | plos.orgnih.gov |
| Mosquito larvae (Aedes aegypti) | Leptospermum scoparium essential oil fraction | Larvicidal | plos.orgnih.gov |
Proposed Molecular Targets and Pathways in Arthropods
The insecticidal action of this compound and related compounds is believed to stem from their interaction with the insect nervous system. mdpi.com While the precise molecular targets of this compound are still under investigation, research into the components of essential oils provides some likely pathways.
One of the primary proposed mechanisms is the modulation of neurotransmitter receptors. mdpi.com Specifically, components of essential oils have been shown to interact with octopamine (B1677172) receptors in insects. mdpi.commdpi.com Octopamine is a key neurohormone, neuromodulator, and neurotransmitter in invertebrates, and disruption of its signaling can lead to paralysis and death. mdpi.com It is plausible that this compound could act as a ligand for these receptors, thereby disrupting normal neurological function.
Another potential target is the GABA (gamma-aminobutyric acid) receptor system. mdpi.com In insects, GABA receptors are crucial for mediating inhibitory neurotransmission, and their disruption can lead to overexcitation of the nervous system. mdpi.com Although direct evidence for this compound's action on these receptors is limited, the neurotoxic effects observed are consistent with such a mechanism.
Furthermore, inhibition of the enzyme acetylcholinesterase (AChE) is a known mechanism for many insecticides. mdpi.commdpi.com While some essential oil components are weak inhibitors of AChE, the possibility of this compound contributing to a multi-target effect that includes AChE inhibition cannot be ruled out. mdpi.com Computational studies have also suggested that related compounds can interact with other crucial receptors like the methoprene-tolerant receptor (MET), which is involved in insect metamorphosis. mdpi.com
Antimicrobial Activity
Spectrum of Activity against Microorganisms (Bacteria, Fungi)
This compound, as a component of Leptospermum scoparium essential oil, contributes to a broad spectrum of antimicrobial activity. researchgate.net This includes efficacy against various bacteria and fungi. The essential oil of L. scoparium has demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net
Specifically, research has shown that leptospermone, an isomer of this compound, possesses strong inhibitory activity against several foodborne bacteria. nih.gov These include Listeria monocytogenes, Salmonella typhimurium, Shigella flexneri, S. sonnei, Staphylococcus intermedius, and S. aureus. nih.gov The minimum inhibitory concentrations (MICs) for leptospermone against these bacteria ranged from 23.6 to 69.7 μg/mL. nih.gov Given the structural similarity, it is likely that this compound contributes to this antibacterial effect.
In terms of antifungal activity, L. scoparium essential oil has been shown to be effective against yeasts and dermatophytes. researchgate.net It has demonstrated particular efficacy against Propionibacterium acnes and some action against Staphylococcus aureus. researchgate.net The broad antimicrobial spectrum of this essential oil makes it a subject of interest for various applications. researchgate.net
Table 2: Antimicrobial Spectrum of this compound-Containing Essential Oil
| Microorganism Type | Specific Examples | Observed Activity | Reference |
|---|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus, Listeria monocytogenes | Inhibitory | researchgate.netnih.gov |
| Gram-negative bacteria | Salmonella typhimurium, Shigella flexneri | Inhibitory | nih.gov |
| Fungi (Yeasts and Dermatophytes) | Candida albicans, Propionibacterium acnes | Inhibitory | researchgate.net |
Cellular and Molecular Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition in microbes)
The antimicrobial action of compounds like this compound is often multifaceted. mdpi.com A primary mechanism for many antimicrobial compounds is the disruption of the microbial cell membrane. mdpi.commdpi.com This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com
Another key mechanism is the inhibition of essential microbial enzymes. mdpi.com By targeting specific enzymes involved in vital metabolic pathways, these compounds can effectively halt microbial growth and proliferation. mdpi.com For instance, some antimicrobial agents interfere with the synthesis of the bacterial cell wall, a structure crucial for maintaining cell integrity. mdpi.com
While the specific molecular interactions of this compound are still being elucidated, the general mechanisms of action for antimicrobial compounds from essential oils involve these disruptive processes. mdpi.com The lipophilic nature of many of these compounds facilitates their interaction with the lipid-rich cell membranes of microorganisms.
Efficacy against Antibiotic-Resistant Microbial Strains
A significant area of interest is the efficacy of natural compounds like this compound against antibiotic-resistant bacteria. researchgate.net The essential oil of Leptospermum scoparium, containing this compound, has been noted for its activity against antibiotic-resistant Gram-positive strains. researchgate.net This is particularly important given the global health challenge posed by antimicrobial resistance. who.int
The development of resistance to conventional antibiotics often involves mechanisms such as enzymatic degradation of the drug, modification of the drug's target, or active efflux of the drug from the bacterial cell. mdpi.com Natural compounds may circumvent these resistance mechanisms due to their different modes of action. For example, the ability of some natural compounds to disrupt the cell membrane is a physical mode of action that can be more difficult for bacteria to develop resistance to compared to the targeted inhibition of a single enzyme. The potential for combination therapies, where natural compounds are used alongside traditional antibiotics to overcome resistance, is an active area of research. nih.gov
Ecological Roles within Plant Communities
The production of secondary metabolites like this compound by plants is not arbitrary; these compounds play crucial ecological roles that influence the plant's survival and its interactions within its community. researchgate.netdavidcwhite.org One of the primary roles of such compounds is defense against herbivores and pathogens. The insecticidal and antimicrobial properties of this compound are clear examples of this defensive function.
Furthermore, the release of volatile organic compounds, including this compound, can be involved in plant-plant communication and can attract beneficial organisms, such as pollinators or predators of herbivores. The complex interplay of these chemical signals helps to structure the local ecosystem and influences processes such as nutrient cycling and community assembly. davidcwhite.orgmdpi.com The functional traits of plants, including their chemical profiles, are increasingly recognized as key drivers of ecosystem properties and functions. researchgate.net
Role in Plant Defense and Chemical Communication
This compound, a β-triketone found in certain members of the Myrtaceae family, plays a significant role in the plant's defense against a range of biological threats, including microbes, insects, and competing plants. This activity is a form of chemical defense, a strategy where plants produce secondary metabolites to protect themselves. google.comaut.ac.nz The primary source of this compound for research is the Mānuka plant (Leptospermum scoparium), which is native to New Zealand and Australia. nih.govgoogle.com
The defensive properties of this compound are multifaceted:
Antimicrobial Activity: this compound, along with its related β-triketones like leptospermone and flavesone, is a major contributor to the antimicrobial properties of Mānuka oil. nih.govresearchgate.netcrchoneybeeproducts.com These compounds exhibit activity against various bacteria and fungi. researchgate.netscite.ai Studies have demonstrated that these triketones can disrupt the cytoplasmic membrane of bacteria. nih.gov The essential oil of L. scoparium seeds, which contains these compounds, has shown excellent antimicrobial action against several foodborne bacteria. nih.govnih.gov The broad-spectrum antimicrobial activity suggests that this compound helps protect the plant from a variety of potential pathogens in its environment. researchgate.net
Insecticidal Activity: Research has identified β-triketones, including this compound, as potent insecticides. Essential oils from Mānuka (L. scoparium) and Kanuka (Kunzea ericoides), which are rich in these compounds, have demonstrated significant contact toxicity against agricultural pests such as the spotted-wing drosophila (Drosophila suzukii). scite.aimdpi.com Fractionation of these oils revealed that the polar fractions containing flavesone, this compound, and leptospermone were responsible for the high insecticidal activity. scite.ai This indicates that this compound is a key component of the plant's defense mechanism against herbivorous insects.
Allelopathy and Chemical Competition: Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. researchgate.netfrontiersin.org this compound is recognized as an allelochemical, a compound that mediates these interactions. frontiersin.orgnih.gov It exhibits phytotoxic (toxic to plants) activity, which allows L. scoparium to suppress the growth of competing plant species in its vicinity. frontiersin.orgnih.gov This is a crucial advantage, enabling the plant to secure resources like water, sunlight, and nutrients. The release of such allelochemicals into the environment is a primary method of chemical competition and communication among plants. nih.gov Studies on root extracts from L. scoparium have confirmed their allelopathic effects, inhibiting seed germination and seedling growth of other native and invasive species. researchgate.net
Table 1: Reported Defensive Activities of β-Triketones from Leptospermum scoparium
| Activity Type | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Antimicrobial | Foodborne Bacteria (Listeria monocytogenes, Staphylococcus aureus, etc.) | Essential oil and isolated leptospermone showed potent inhibitory activity. | nih.gov, nih.gov |
| Antimicrobial | Various Bacteria & Fungi | Triketones are key active ingredients in Mānuka oil, showing broad-spectrum antimicrobial effects. | researchgate.net, scite.ai |
| Insecticidal | Spotted-Wing Drosophila (Drosophila suzukii) | Polar and triketone fractions of Mānuka oil, containing this compound, exhibited high contact toxicity. | mdpi.com, scite.ai |
| Insecticidal | Aphids (Myzus persicae, Diuraphis noxia) | Compositions containing this compound demonstrated effectiveness in controlling aphid pests on crops. | google.com |
| Allelopathic / Phytotoxic | Competing Plants (e.g., various weeds, other native species) | Recognized as a phytotoxic allelochemical that can inhibit the growth of other plants. | frontiersin.org, nih.gov, researchgate.net |
Release and Persistence in Soil Ecosystems
The effectiveness of an allelochemical like this compound is dependent not only on its inherent toxicity but also on its release into the environment and its stability and persistence within the soil ecosystem. scielo.brresearchgate.net
Release into Soil: Plants can release allelochemicals into the soil through several pathways, including volatilization from leaves, leaching from leaf litter, and exudation from roots. researchgate.netmdpi.com For soil-acting compounds like this compound, the primary release mechanisms are the decomposition of plant matter (leaves and branches) and direct release from living roots, a process known as rhizodeposition. mdpi.commassey.ac.nz
Leptospermum scoparium is known to alter the soil environment through the release of root exudates. massey.ac.nzkiwiscience.com While the exact composition of these exudates can vary, they are a confirmed pathway for the introduction of secondary metabolites into the rhizosphere (the soil region immediately surrounding the roots). massey.ac.nzreading.ac.uk Studies have suggested that antimicrobial agents from Mānuka, such as the β-triketones, enter the soil via rhizodeposition and can remain stable for significant periods. massey.ac.nz The robust internal oil glands in Mānuka leaves also act as "chemical time capsules," preserving these compounds, which are then released into the soil as the leaves decompose. tandfonline.com
Persistence in Soil: Once in the soil, the persistence of an allelochemical is governed by a complex interplay of soil properties and environmental conditions. scielo.brirost.ir The main processes affecting persistence are sorption (binding to soil particles), chemical and microbial degradation, and leaching (movement through the soil with water). scielo.brscielo.br
While specific persistence data for this compound in soil is not widely documented, its behavior can be inferred from studies on structurally similar synthetic β-triketone herbicides (e.g., mesotrione, sulcotrione). These herbicides exhibit moderate retention in soil and can persist for weeks to months. d-nb.infonih.gov For example, mesotrione's half-life can be up to 32 days depending on soil type and conditions, while sulcotrione has been observed to dissipate completely within 42 days in some soils. d-nb.infonih.gov
The key factors influencing the persistence of organic compounds like this compound are summarized in the table below.
Table 2: Factors Influencing the Persistence of this compound in Soil Ecosystems
| Factor | Influence on Persistence | Mechanism | Reference(s) |
|---|---|---|---|
| Soil Organic Matter | Increases persistence | High organic matter content increases sorption, binding the compound to soil particles. This makes it less available for microbial degradation or leaching. | massey.ac.nz, irost.ir |
| Soil Texture | Higher in fine-textured (clay) soils | Clay soils have a larger surface area and more binding sites for sorption compared to sandy soils, thus increasing retention. | irost.ir, scielo.br |
| Soil pH | Variable | Soil pH affects the chemical form (charge) of the compound and the activity of soil microbes, which can either increase or decrease the rate of degradation. | journalajrib.com |
| Microbial Activity | Decreases persistence | Soil microorganisms are the primary drivers of the degradation (breakdown) of organic compounds. Conditions favorable to microbes (e.g., adequate moisture, temperature) accelerate degradation. | scielo.br, researchgate.net |
| Temperature | Decreases persistence | Higher temperatures generally increase the rate of both microbial and chemical degradation processes. | scielo.br |
| Soil Moisture | Variable | Adequate moisture is necessary for microbial activity, but excessive water can lead to anaerobic conditions (slowing degradation) or increased leaching. | irost.ir |
Structure Activity Relationship Sar Studies of Isoleptospermone and Analogues
SAR for Herbicidal Activity
The herbicidal action of isoleptospermone and other natural β-triketones stems from their ability to inhibit the plant enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). capes.gov.br This enzyme is a key component in the biochemical pathway responsible for synthesizing plastoquinone (B1678516) and tocopherols, which are essential for protecting chlorophyll (B73375) from photo-oxidative damage. capes.gov.brnih.gov Inhibition of HPPD leads to the characteristic bleaching of plant tissues, followed by necrosis and death. nih.govresearchgate.net
The essential pharmacophore for HPPD inhibition by triketone compounds has been well-established through structural and computational studies. The core structural requirement is the cyclohexane-1,3,5-trione (B11759072) system. benchchem.com This β-triketone moiety is critical as it chelates the Fe(II) ion within the active site of the HPPD enzyme, a mechanism central to its inhibitory action. capes.gov.brresearchgate.net
Further key features include:
A Lipophilic Side Chain: The acyl group attached to the triketone ring plays a significant role. SAR studies indicate that this side chain binds within a lipophilic domain near the enzyme's catalytic center. capes.gov.br
Interaction with Key Residues: Molecular docking and dynamics simulations have shown that the potency of these inhibitors is influenced by interactions with specific amino acid residues in the enzyme's active site, particularly phenylalanine residues such as Phe381 and Phe424, which contribute to binding through van der Waals and π-π stacking interactions. nih.govnih.govmdpi.com
Pharmacophore models developed for HPPD inhibitors consistently highlight the necessity of the metal-chelating triketone group and a hydrophobic region corresponding to the acyl side chain. nih.govnih.gov
Variations in the substituents on both the triketone ring and the acyl side chain significantly modulate the herbicidal potency and selectivity of these compounds.
Acyl Side Chain: The size and lipophilicity of the side chain are determinant factors for inhibitory potency. capes.gov.br Research on a series of natural and synthetic β-triketones demonstrated that increasing the length of an alkyl side chain could enhance activity. One study found that a synthetic analogue with a C9 alkyl side chain was the most potent inhibitor of Arabidopsis thaliana HPPD, with an IC₅₀ value of 19 nM, making it significantly more active than the commercial herbicide sulcotrione (B48614) (IC₅₀ of 250 nM) and the natural triketones. researchgate.net This suggests that the hydrophobic pocket of the enzyme can accommodate larger lipophilic groups, leading to stronger binding. capes.gov.brresearchgate.net
Ring Substitutions: Modifications to the cyclohexane-1,3-dione ring also impact activity. Studies on related cyclohexanedione herbicides have shown that adding methyl groups to the 5-position of the ring can create steric hindrance, leading to a decrease in inhibitory activity. frontiersin.org Conversely, other substitutions on the aromatic rings of different HPPD inhibitor classes have been shown to effectively improve herbicidal activity and broaden the weed spectrum. researchgate.netnumberanalytics.com For some analogues, both electron-donating groups (like methyl and methoxy) and electron-withdrawing groups (like halogens) can result in excellent herbicidal activity, while bulky substituents tend to decrease it. nih.govresearchgate.net
Table 1: Herbicidal Potency (IC₅₀) of Triketones against Arabidopsis thaliana HPPD This table is interactive. You can sort and filter the data.
| Compound | IC₅₀ (nM) | Source(s) |
|---|---|---|
| Synthetic C₉ Analogue | 19 ± 1 | researchgate.net |
| Grandiflorone | ~600 | capes.gov.br |
| Leptospermone (B1674756) | ~920 | capes.gov.br |
SAR for Insecticidal Activity
While this compound is known for its insecticidal properties, detailed SAR studies focusing specifically on this activity are less prevalent than those for its herbicidal and antimicrobial effects. Research has primarily focused on the activity of essential oil fractions rich in β-triketones.
Fractions of manuka (Leptospermum scoparium) and kanuka (Kunzea ericoides) oils containing a mixture of flavesone, this compound, and leptospermone have demonstrated potent contact toxicity against the spotted wing drosophila, Drosophila suzukii. semanticscholar.orgresearchgate.net The non-polar fractions of these oils showed no significant toxicity, indicating that the insecticidal activity is directly attributable to the polar triketone components. semanticscholar.orgmdpi.com The presence of multiple carbonyl groups on the cyclohexane (B81311) ring is a rare structural feature among natural phytotoxins and is believed to be key to this activity. mdpi.com
Table 2: Contact Toxicity of Triketone Fraction against Drosophila suzukii This table is interactive. You can sort and filter the data.
| Sex | LD₅₀ (µ g/fly ) | Source(s) |
|---|---|---|
| Male | 0.13 - 0.37 | benchchem.com, semanticscholar.org |
SAR for Antimicrobial Activity
SAR studies have provided significant insights into the antimicrobial action of this compound and its analogues, particularly against Gram-positive bacteria. benchchem.comresearchgate.net The mechanism is thought to involve the disruption of the bacterial cytoplasmic membrane. researchgate.net
The antimicrobial efficacy of this class of compounds is critically dependent on the β-triketone core. Studies comparing the activity of leptospermone and its derivatives revealed that the triketone moiety is essential for inhibiting bacterial growth. nih.govresearchgate.net
In a comparative study, compounds with a triketone structure (leptospermone, 1,2,3-cyclohexanetrione-1,3-dioxime, and 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione) exhibited significant antimicrobial activity. nih.govnih.gov In contrast, related compounds possessing only a diketone structure (1,3-cyclohexanedione and 5,5-dimethyl-1,3-cyclohexanedione) were inactive against the tested foodborne bacteria. nih.govnih.gov This demonstrates that the complete triketone system is a prerequisite for potent antimicrobial action. nih.govresearchgate.net
Modifications to the acyl side chain and substitutions on the cyclohexane ring influence both the potency and spectrum of antimicrobial activity.
Side Chains: The nature of the acyl side chain is a key determinant of potency. For a series of synthetic triketones, a tetra-methylated analogue with a C12 alkyl side chain was identified as the most active compound against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of side chain length and lipophilicity for membrane interaction. researchgate.net
Ring Substitutions: The pattern of substitution on the triketone ring also affects activity. Comparative studies of natural triketones show differences in their minimum inhibitory concentrations (MIC). Grandiflorone, which possesses a hydroxyl group, is often the most potent, suggesting this feature may enhance membrane interaction. benchchem.com this compound and leptospermone typically show intermediate activity. benchchem.com The presence and placement of methyl groups on the ring, as seen in derivatives like 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione, also sustain antimicrobial activity, indicating that the core triketone function can be modulated by various ring substitutions. nih.gov
Advanced Analytical Methodologies in Isoleptospermone Research
Sophisticated Extraction and Purification Techniques
The initial step in studying isoleptospermone from its natural source, typically Manuka essential oil, involves its extraction and purification from a complex mixture of terpenes, sesquiterpenes, and other triketones. crchoneybeeproducts.comnih.gov While steam distillation is the common primary method for obtaining the essential oil from the leaves and branches of the Leptospermum scoparium plant, further refinement is required to isolate specific components like this compound. amazon.commanukarx.co.nznzcountrymanuka.comaoteahealth.com
Liquid-Liquid Extraction (LLE) serves as a fundamental preliminary purification step. It operates by partitioning compounds between two immiscible liquid phases based on their relative solubilities. For this compound, LLE can be used to separate classes of compounds based on polarity, for instance, by partitioning the essential oil between a nonpolar solvent like hexane (B92381) and a more polar solvent to remove highly polar or nonpolar impurities.
Normal-Phase SPE: Uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase. Less polar compounds like this compound would elute first, separating them from more polar constituents.
Reversed-Phase SPE: Employs a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. chromatographyonline.com Polar compounds pass through while nonpolar compounds, including this compound, are retained and can then be eluted with a nonpolar solvent. This is highly effective for extracting analytes from polar matrices. chromatographyonline.com
Recent advancements include the development of novel sorbent materials and automated, high-throughput SPE systems that enhance extraction efficiency and reproducibility in pharmaceutical and natural product analysis. jocpr.com
| Technique | Principle | Application in this compound Research | Advantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Differential partitioning of solutes between two immiscible liquid phases. | Initial cleanup of crude Manuka oil extract to remove major classes of interfering compounds. | Simple, low-cost, suitable for large sample volumes. |
| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent from a liquid phase. sigmaaldrich.comorganomation.com | Fractionation of the essential oil to isolate the β-triketone class; sample pre-concentration before chromatographic analysis. jocpr.com | High selectivity, reduced solvent consumption compared to LLE, potential for automation. phenomenex.com |
For the isolation of high-purity this compound for structural elucidation or use as an analytical standard, preparative chromatography is the method of choice. The goal of preparative chromatography is to separate, purify, and isolate valuable products from mixtures, as opposed to the analytical goal of quantification. chromservis.eu
Flash Chromatography: A rapid form of preparative column chromatography that uses gas pressure to drive the solvent through the column, speeding up the separation. It is often used for initial purification of gram-scale quantities of material and can effectively separate the triketone fraction from other components of Manuka oil. chromservis.eu
Medium Pressure Liquid Chromatography (MPLC): An intermediate technique between flash chromatography and HPLC, operating at higher pressures than flash systems for improved resolution. MPLC systems can be used for purifying larger quantities of compounds (up to 20g or more). innovent-jena.derwth-aachen.de
Preparative High-Performance Liquid Chromatography (Prep HPLC): This technique offers the highest resolution for purification. plantaanalytica.com By using smaller particle size columns and higher pressures, it can separate closely related isomers like this compound, leptospermone (B1674756), and flavesone, which may co-elute in less powerful systems. plantaanalytica.comacs.org Modern systems can be combined with flash chromatography capabilities, offering a versatile purification platform. chromservis.euinnovent-jena.de
| Technique | Typical Scale | Resolution | Primary Use Case for this compound |
|---|---|---|---|
| Flash Chromatography | Milligrams to >10 grams | Low to Medium | Rapid, initial purification of β-triketone fraction. chromservis.eu |
| MPLC | Grams | Medium | Scaling up purification for larger batches. innovent-jena.derwth-aachen.de |
| Preparative HPLC | Micrograms to Grams | High to Very High | Final purification of this compound to high purity (>99%); separation from isomers. plantaanalytica.com |
Advanced Chromatographic Analysis and Profiling
Once a sample is extracted and prepared, advanced chromatographic methods are employed for detailed chemical profiling and quantification of this compound.
Comprehensive two-dimensional gas chromatography (GC×GC) is an exceptionally powerful technique for analyzing complex volatile mixtures like essential oils. up.ac.zachromatographyonline.com It utilizes two different chromatography columns with distinct separation mechanisms (e.g., nonpolar and polar). researchgate.net This approach provides a significant increase in separation power, allowing for the resolution of compounds that overlap in traditional one-dimensional GC analysis. shimadzu.eu
For Manuka oil analysis, GC×GC is ideal for separating the isomeric β-triketones (this compound, leptospermone, flavesone) and distinguishing them from a dense background of other terpenes and sesquiterpenes. crchoneybeeproducts.compreprints.org When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which offers rapid spectral acquisition rates, the system can generate highly detailed, structured chromatograms where compounds are grouped by chemical class, facilitating identification. copernicus.org This makes GC×GC-MS an invaluable tool for chemotype analysis and discovering minor, previously undetected components in Manuka oil. shimadzu.euchromatographyonline.com
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone of modern metabolomics. imtm.cz UHPLC systems use columns with sub-2 µm particles, leading to faster analysis times and superior resolution compared to conventional HPLC. plantaanalytica.comumf.org.nz
In the context of this compound research, UHPLC-MS/MS is employed for targeted metabolomics, a method that focuses on the sensitive and accurate quantification of a predefined set of metabolites. lcms.cznih.gov While often used to quantify markers like leptosperin in Manuka honey, the same platform is perfectly suited for this compound. umf.org.nz The analysis uses an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This approach provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the target analyte, effectively filtering out matrix interference. mdpi.com This makes it a robust method for quantifying this compound in various complex matrices, from essential oils to biological samples. longdom.org
Spectroscopic Techniques for Quantification and In Situ Analysis
Spectroscopic methods provide complementary information to chromatographic techniques and are used for both quantification and structural analysis. numberanalytics.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for the structural elucidation of purified compounds. Detailed ¹H and ¹³C NMR analyses are essential for unambiguously confirming the structure of this compound and distinguishing it from its isomers. Full spectral data and assignment of the ¹³C NMR spectra for this compound have been reported, providing a definitive reference for its identification. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. β-triketones like this compound exhibit characteristic UV absorbance due to their conjugated keto-enol system, which can be exploited for rapid quantification in purified solutions or simple mixtures. diva-portal.org
Fluorescence Spectroscopy: While not as commonly reported for this compound itself, fluorescence spectroscopy is a highly sensitive technique used to quantify fluorescent markers in Manuka products, such as leptosperin and lepteridine. umf.org.nz Given the structural similarities, derivatization methods could potentially be developed to render this compound fluorescent, enabling ultra-sensitive detection.
These spectroscopic techniques, particularly when used in combination with chemometrics, offer powerful tools for both qualitative and quantitative analysis of this compound. diva-portal.org
| Compound Name |
|---|
| This compound |
| Leptospermone |
| Flavesone |
| Leptosperin |
| Lepteridine |
| Hexane |
Quantitative NMR (qNMR) for Purity and Content Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the precise determination of the purity and content of phytochemicals, including this compound. sigmaaldrich.combruker.com Unlike chromatographic techniques which often rely on reference standards of the target analyte, qNMR allows for absolute quantification without the need for an identical reference compound. resolvemass.camestrelab.com This is particularly advantageous for complex natural products where highly pure standards may be difficult and costly to isolate or synthesize. sigmaaldrich.com
The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei contributing to that signal. resolvemass.ca For purity determination, a known mass of the this compound sample is dissolved in a deuterated solvent along with a precisely weighed amount of an internal standard (IS) of known purity. ox.ac.uk The concentration or purity of the analyte can then be calculated using the ratio of the integrated peak areas of the analyte and the IS, their respective molecular weights, and the number of protons contributing to each signal. ox.ac.uk
Key considerations for accurate qNMR analysis include ensuring complete dissolution of the sample and standard, selecting non-overlapping signals for integration, and optimizing acquisition parameters to ensure full relaxation of all nuclei. mestrelab.comox.ac.uk The selectivity of qNMR also allows for the detection, identification, and quantification of impurities, including structurally similar isomers or biosynthetic precursors that might be difficult to resolve by other methods. sigmaaldrich.com
Table 1: Principles and Advantages of qNMR for this compound Analysis
| Feature | Description | Relevance to this compound |
|---|---|---|
| Principle | Signal integral is directly proportional to the molar amount of the substance. resolvemass.ca | Allows for direct, absolute quantification without a specific this compound reference standard. |
| Methodology | Comparison of analyte signal integral with that of a known-purity internal standard (e.g., maleic acid). resolvemass.caox.ac.uk | Provides a traceable and accurate measurement of purity and content in extracts or purified samples. |
| Selectivity | Distinct signals for different molecules and even different protons within a molecule. | Enables quantification of this compound in the presence of its isomer, leptospermone, and other related β-triketones. sigmaaldrich.com |
| Universality | Does not require compound-specific response factors like UV or MS detection. mestrelab.com | Simplifies the quantification process, as the response is inherent to the nuclear properties, not the molecule's chromophores. |
| Non-destructive | The sample can be recovered and used for further analyses after the measurement. resolvemass.ca | Valuable when working with small quantities of isolated natural product. |
Raman Microscopy for In Situ Localization within Plant Tissues
Raman microscopy is a non-destructive spectroscopic imaging technique that provides detailed chemical information on a microscopic scale, making it highly suitable for localizing compounds like this compound directly within plant tissues. ubiquitypress.comwiley.com The technique works by irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The resulting Raman spectrum acts as a molecular "fingerprint," with specific peaks corresponding to the vibrational modes of the molecules present. wiley.com
By scanning the laser across a sample, such as a cross-section of a Leptospermum scoparium leaf or bark, a hyperspectral dataset is generated. From this data, chemical images can be constructed that visualize the spatial distribution of specific components based on the intensity of their characteristic Raman bands. wiley.comnih.gov This allows researchers to map the location of this compound and other β-triketones, potentially revealing the specific cells or glandular structures responsible for their synthesis and storage. mdpi.com For instance, this method could determine if this compound is concentrated in the cuticle, epidermal cells, or specialized oil glands. nih.gov
While challenges such as autofluorescence from chlorophyll (B73375) and other plant pigments can interfere with the signal, these can often be mitigated by using near-infrared (NIR) laser excitation. ubiquitypress.com The high spatial resolution, which can be down to ~300 nm, allows for analysis at the subcellular level without the need for chemical staining or labeling. nih.gov
Table 2: Application of Raman Microscopy for this compound Localization
| Aspect | Description | Potential Insights for this compound |
|---|---|---|
| Technique | Non-destructive, label-free chemical imaging based on vibrational spectroscopy. wiley.commdpi.com | Visualizes the native distribution of this compound without altering the tissue structure. |
| Sample | Micro-sections of plant tissues (e.g., leaves, stems, bark) where this compound is produced. wiley.com | Can be applied to Leptospermum scoparium to identify the exact location of β-triketone accumulation. |
| Data Output | Hyperspectral data cube used to generate chemical maps showing compound distribution. nih.gov | Would reveal if this compound is localized in specific tissues like epidermis, trichomes, or vascular bundles. |
| Resolution | Diffraction-limited spatial resolution (~300 nm). nih.gov | Allows for localization at the cellular and potentially subcellular level. |
| Challenges | Autofluorescence from plant pigments like chlorophyll can mask Raman signals. ubiquitypress.com | Can be overcome by selecting appropriate laser wavelengths (e.g., NIR) to minimize fluorescence. |
Bioautography and Bioassay-Guided Fractionation for Activity-Linked Isolation
Bioassay-guided fractionation is a powerful strategy to identify and isolate bioactive compounds from complex mixtures, such as plant extracts. researchgate.netnih.gov This approach involves a stepwise separation of the extract using chromatographic techniques, where each resulting fraction is tested for a specific biological activity (e.g., antibacterial, antifungal). The active fractions are then subjected to further separation until a pure, active compound is isolated. biorxiv.org
A key technique often employed in this process, particularly for identifying antimicrobial agents, is bioautography. researchgate.net In direct bioautography, a developed chromatogram, such as a Thin Layer Chromatography (TLC) plate, is placed onto an agar (B569324) medium that has been inoculated with a target microorganism. After a period of diffusion and incubation, zones of growth inhibition appear on the agar surface corresponding to the locations of the antimicrobial compounds on the chromatogram. biorxiv.org
This exact approach has been successfully used for the targeted isolation of antibacterial compounds from Leptospermum scoparium (Manuka). researchgate.net In a study targeting compounds active against Staphylococcus aureus, researchers used TLC-bioautography to screen a Manuka hexane extract. The zones of inhibition on the bioautogram guided the subsequent isolation and purification of the active components. High-resolution mass spectrometry and NMR analysis of the active spots confirmed the presence of several β-triketones, including a pair of isomers identified as leptospermone and this compound, as well as grandiflorone and myrigalone A. researchgate.net This demonstrates the efficacy of bioautography in directly linking the antibacterial activity of the extract to specific β-triketones, including this compound. researchgate.net
Table 3: Research Findings from Bioautography-Guided Isolation of Antibacterial Compounds from Leptospermum scoparium
| Compound(s) Identified in Active Zone | Analytical Method | Bioassay Target | Finding |
|---|---|---|---|
| Leptospermone (isomer 1a) / This compound (isomer 1b) | TLC-Bioautography, HR-ESI-MS, MS/MS | Staphylococcus aureus | Identified as a key component responsible for the antibacterial inhibition zone. researchgate.net |
| Flavesone | TLC-Bioautography, HR-ESI-MS, MS/MS | Staphylococcus aureus | Contributed to the antibacterial activity observed in the extract. researchgate.net |
| Grandiflorone | TLC-Bioautography, HR-ESI-MS, MS/MS, NMR | Staphylococcus aureus | Confirmed as a major antibacterial component in the Manuka extract. researchgate.net |
| Myrigalone A | TLC-Bioautography, HR-ESI-MS, MS/MS | Staphylococcus aureus | Another bioactive β-triketone identified through the activity-guided process. researchgate.net |
Future Directions in Isoleptospermone Research
Elucidation of Remaining Biosynthetic Intermediates and Enzymes
The precise biochemical pathway leading to the formation of isoleptospermone in plants like Leptospermum scoparium (mānuka) remains largely uncharacterized. wikipedia.org While it is understood that β-triketones are not derived from the terpene pathway, the exact sequence of intermediates and the enzymes that catalyze their transformations are yet to be fully identified. wikipedia.org It is hypothesized that the biosynthesis involves phloroglucinol (B13840) as a key precursor, which itself is biosynthesized from malonyl-CoA. wikipedia.orgresearchtrends.net Another potential route may proceed via isobutyryl-CoA. wikipedia.org
Future research should focus on identifying and characterizing the specific enzymes—such as acyltransferases, methyltransferases, and cyclases—that assemble the final this compound structure. An "enzyme-trap" approach, which has been successful in isolating unstable intermediates in other complex biosynthetic pathways, could be employed. nih.gov This involves using tagged enzymes to isolate tightly bound enzyme-product complexes, allowing for the identification of transient molecules. nih.gov Furthermore, understanding the genetic regulation of this pathway is crucial. For instance, observations that the plant growth retardant paclobutrazol, an inhibitor of gibberellin biosynthesis, reduces the production of β-triketones suggest a potential link between different metabolic pathways that warrants further investigation. nih.gov A comprehensive understanding of the biosynthesis is fundamental for potential biotechnological production of this compound.
Table 1: Known and Putative Components in this compound Biosynthesis
| Component | Type | Putative Role in Pathway | Citation |
|---|---|---|---|
| Malonyl-CoA | Precursor | Starting unit for phloroglucinol synthesis. | wikipedia.org |
| Phloroglucinol | Intermediate | Core structural unit for acylphloroglucinols. | wikipedia.orgresearchtrends.net |
| Isobutyryl-CoA | Precursor | Potential source of the acyl side chain. | wikipedia.org |
| Acyltransferases | Enzyme Class (Putative) | Catalyzes the addition of the acyl group to the phloroglucinol core. | researchtrends.net |
| Methyltransferases | Enzyme Class (Putative) | Responsible for the methylation of the cyclohexane (B81311) ring. | N/A |
Development of Novel and Efficient Synthetic Strategies for this compound and its Analogues
While synthetic routes for β-triketones like leptospermone (B1674756) exist, typically involving the reaction of phloroglucinol with a nitrile in the presence of a catalyst, there is a need for more efficient and versatile strategies. wikipedia.org The development of novel synthetic methods is critical for producing this compound and a diverse library of its analogues for structure-activity relationship (SAR) studies. researchgate.net
Future synthetic research could focus on several key areas:
Protecting-Group-Free Synthesis: Inspired by biomimetic approaches, developing syntheses that avoid the use of protecting groups can increase efficiency and reduce waste, as has been achieved for related natural products. researchgate.netacs.org
Asymmetric Synthesis: To explore the specific biological activities of different stereoisomers, the development of enantioselective synthetic methods is essential.
Combinatorial Chemistry: Creating modular synthetic routes would allow for the rapid generation of a wide range of analogues by varying the acyl side-chain and the substitution pattern on the cyclohexanetrione ring. This would be invaluable for optimizing herbicidal, insecticidal, or other biological activities. mdpi.comresearchgate.net
Flow Chemistry: Implementing continuous flow synthesis could offer improved control over reaction conditions, enhanced safety, and scalability for the production of this compound and its derivatives.
These advanced synthetic strategies would not only provide the necessary material for biological testing but also facilitate the exploration of new chemical space around the this compound scaffold. nih.gov
Table 2: Potential Synthetic Strategies for this compound and Analogues
| Strategy | Objective | Potential Advantage | Citation |
|---|---|---|---|
| Biomimetic Synthesis | Mimic natural biosynthetic pathways. | Fewer steps, protecting-group-free, high efficiency. | acs.org |
| Asymmetric Catalysis | Control stereochemistry. | Access to specific enantiomers for targeted activity. | N/A |
| Modular/Combinatorial Synthesis | Rapid generation of diverse analogues. | Efficient exploration of structure-activity relationships. | researchgate.net |
Detailed Molecular Modeling and Computational Chemistry Studies of Target Interactions
Computational chemistry offers powerful tools to investigate how this compound interacts with its biological targets at a molecular level. escholarship.orguu.se Initial in silico docking studies have already suggested that β-triketones, including this compound, likely bind to the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is their known target in plants and a putative target in the scabies mite. wikipedia.orguq.edu.au
Future computational research should move beyond static docking to provide a more dynamic and detailed picture of these interactions. Key areas for investigation include:
Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of this compound within the active site of a target protein over time, providing insights into the stability of binding poses and identifying key interactions that contribute to affinity and specificity. advancedsciencenews.com
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for a highly accurate quantum mechanical description of the ligand and the immediate active site residues, offering detailed insight into the electronic aspects of the interaction and the catalytic mechanism of the target enzyme. escholarship.org
Free Energy Perturbation (FEP): FEP calculations can be used to accurately predict the binding affinities of different this compound analogues, guiding the rational design of more potent compounds before their synthesis. uu.se
Virtual Screening with Pharmacophore Models: Developing detailed 3D pharmacophore models based on the key features required for binding can be used to screen large virtual libraries of compounds to identify novel scaffolds with similar activity. advancedsciencenews.com
These advanced computational approaches will be instrumental in rationally designing next-generation analogues with improved potency and selectivity. nih.govnih.gov
Table 3: Advanced Computational Methods for this compound Research
| Method | Application | Research Goal | Citation |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulating the movement of the ligand-protein complex. | Understand binding stability and conformational changes. | advancedsciencenews.com |
| QM/MM | High-accuracy calculation of the active site. | Elucidate reaction mechanisms and electronic interactions. | escholarship.org |
| Free Energy Perturbation (FEP) | Calculating relative binding affinities of analogues. | Prioritize the synthesis of high-affinity compounds. | uu.se |
Advanced Ecological Investigations into this compound's Role in Plant Ecosystems
This compound is recognized as an allelopathic compound, a chemical produced by a plant that influences the growth of its neighbors. wikipedia.orgfrontiersin.org This is evidenced by the observation that few other plants grow near species that produce β-triketones, such as Callistemon citrinus. wikipedia.orgbac-lac.gc.ca this compound and related compounds are considered potent germination regulators. researchtrends.net
While this general allelopathic function is known, advanced ecological investigations are needed to understand its nuanced role in shaping plant ecosystems. Future research should explore:
Influence on Soil Microbiomes: The effect of this compound on soil microbial communities (bacteria and fungi) is unknown. Research should investigate whether it selectively inhibits or promotes certain microbial groups, which could have cascading effects on nutrient cycling and soil health.
Persistence and Fate: Studies are required to understand the environmental fate of this compound—its persistence in different soil types, its potential for leaching into groundwater, and its degradation pathways.
Synergistic Effects: Investigating whether the allelopathic effects of this compound are enhanced or modified by other co-occurring secondary metabolites in the plant.
These studies will provide a more complete picture of the ecological significance of this compound beyond its direct herbicidal effect and inform its potential use in sustainable agriculture. britishecologicalsociety.orgfrontiersin.org
Table 4: Future Research Areas in the Ecological Role of this compound
| Research Area | Key Question | Ecological Significance | Citation |
|---|---|---|---|
| Plant Community Dynamics | How does this compound influence the composition of neighboring flora? | Understanding its role in plant competition and biodiversity. | nih.gov |
| Soil Microbiome Interactions | Does this compound alter the structure and function of soil microbial communities? | Impact on nutrient cycling and soil health. | frontiersin.org |
| Environmental Fate | How long does this compound persist in the environment? | Assessing its ecological footprint and potential for off-target effects. | N/A |
Exploration of New Non-Human Biological Targets and Mechanisms for Agro-Chemical Innovation
The most well-known application of the β-triketone scaffold is in herbicides that target the HPPD enzyme. wikipedia.orgmdpi.com However, recent research has revealed that this compound and its isomers possess other biological activities, opening up avenues for agrochemical innovation beyond weed management. mdpi.comscience.gov
A primary direction for future research is the exploration of new biological targets and mechanisms of action, particularly for insecticide and acaricide development. Studies have shown that β-triketones exhibit significant contact toxicity against insects like the spotted wing drosophila (Drosophila suzukii) and acaricidal activity against the scabies mite. uq.edu.aumdpi.com Crucially, the insecticidal mode of action is not thought to be the same as the herbicidal one, suggesting a novel, yet-to-be-discovered target in insects. mdpi.com
Future research should prioritize:
Target Deconvolution: Using chemical biology and proteomics approaches to identify the specific molecular target(s) of this compound in insects and other pests.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and physiological studies are needed to elucidate the precise mechanism by which this compound exerts its toxic effect.
Broad-Spectrum Screening: Testing this compound and its analogues against a wider range of agricultural pests, including other insects, mites, nematodes, and fungal pathogens, to uncover new potential applications.
The discovery of a novel insecticidal mode of action would be a significant breakthrough, potentially leading to the development of new classes of insecticides to combat resistance to existing products. mdpi.comscience.gov
Table 5: Potential Agrochemical Applications and Research Directions for this compound
| Application | Known/Potential Target | Future Research Focus | Citation |
|---|---|---|---|
| Herbicide | p-Hydroxyphenylpyruvate dioxygenase (HPPD) | Design of analogues with improved selectivity and efficacy. | wikipedia.orgmdpi.com |
| Insecticide | Unknown | Identification of the specific insect molecular target(s) and mechanism of action. | mdpi.comscience.gov |
| Acaricide/Scabicide | Sarcoptes scabiei HPPD (putative) | Confirmation of the target and mechanism; development for veterinary/agricultural use. | uq.edu.au |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying isoleptospermone in plant extracts or essential oils?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the gold standard for identifying this compound due to its ability to resolve triketones like leptospermone, this compound, and flavesone. Use retention indices (e.g., AI: 1621, KI: 1622) and spectral libraries for confirmation . For quantification, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective, paired with calibration curves using purified standards.
Q. How can researchers standardize antimicrobial susceptibility testing (e.g., MIC/MBC) for this compound against pathogens like Listeria monocytogenes?
- Methodological Answer : Follow CLSI guidelines for broth microdilution assays. Prepare this compound in DMSO (≤1% v/v to avoid solvent toxicity) and test serial dilutions (e.g., 0.1–2 mg/mL) in Mueller-Hinton broth. MIC is the lowest concentration inhibiting visible growth after 24 hours. Validate results with positive controls (e.g., vancomycin for S. aureus) and ensure triplicate replicates to account for biological variability .
Q. What are the key steps for isolating this compound from Leptospermum scoparium (manuka) essential oil?
- Methodological Answer : Use steam distillation to extract crude oil, followed by fractional distillation to enrich triketones. Purify via silica gel column chromatography with a hexane:ethyl acetate gradient (9:1 to 7:3). Confirm purity using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for structural validation .
Advanced Research Questions
Q. How can researchers address contradictions in reported MIC values for this compound across studies?
- Methodological Answer : Discrepancies may arise from strain variability, solvent interference, or assay conditions. Standardize protocols by:
- Using reference strains (e.g., ATCC 25923 for S. aureus).
- Controlling solvent concentration (DMSO ≤1%).
- Performing time-kill assays to correlate MIC with bactericidal kinetics.
- Conduct meta-analyses of published data to identify confounding variables .
Q. What experimental models are suitable for studying this compound’s anti-biofilm activity?
- Methodological Answer : Use in vitro biofilm models such as:
- Microtiter plate assays : Stain biofilms with crystal violet and quantify via spectrophotometry.
- Confocal microscopy : Treat pre-formed biofilms with this compound and visualize viability using LIVE/DEAD staining (e.g., SYTO 9/propidium iodide).
- Flow cell systems : Monitor real-time biofilm disruption under shear stress. Include controls for biofilm dispersal agents (e.g., DNase I) .
Q. How can structural modifications of this compound enhance its bioactivity while reducing cytotoxicity?
- Methodological Answer : Employ medicinal chemistry approaches:
- Derivatization : Synthesize acylated or alkylated analogs to improve lipid solubility.
- SAR studies : Test analogs for antimicrobial activity and cytotoxicity (e.g., using HEK-293 cells).
- Computational modeling : Use molecular docking to predict interactions with bacterial targets (e.g., FabI enoyl-ACP reductase) .
Q. What strategies optimize the stability of this compound in formulation studies for topical applications?
- Methodological Answer : Assess degradation kinetics under varying pH, temperature, and UV exposure. Stabilize via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
